molecular formula C43H49KN4O14S2 B015810 Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt CAS No. 1311966-47-8

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Cat. No. B015810
CAS RN: 1311966-47-8
M. Wt: 949.1 g/mol
InChI Key: CBHGNVAPFRTZCF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is an amine-reactive fluorescent dye . It has a molecular weight of 932.99 and a molecular formula of C43H49N4NaO14S2 .


Molecular Structure Analysis

The molecular structure of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is complex, with a molecular formula of C43H49N4NaO14S2 . It consists of a cyanine core, which is a polymethine dye, and bihexanoic acid side chains.


Physical And Chemical Properties Analysis

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt appears as a red solid . It is soluble in DMSO, methanol, and water . The dye has a carbon content of 54.42%, a hydrogen content of 5.20%, and a nitrogen content of 5.90% .

Scientific Research Applications

Fluorescent Labeling of Biological Macromolecules

Cyanine 3 Bihexanoic Acid Dye is widely used in the fluorescent labeling of biological macromolecules . It has good photophysical properties, excellent biocompatibility, and low toxicity to biological systems , making it ideal for this application.

Disease Diagnosis

This dye is also used in disease diagnosis . Its high fluorescence quantum yield and relatively long absorption and emission wavelengths make it a valuable tool in the detection and diagnosis of various diseases .

Immunoassay

In the field of immunoassay, Cyanine 3 Bihexanoic Acid Dye is used as a bioprobe . Its good biocompatibility and low toxicity make it suitable for use in immunoassays, which require a high degree of sensitivity and specificity .

DNA Detection

Cyanine 3 Bihexanoic Acid Dye is also used in DNA detection . Its ability to bind to DNA and emit fluorescence makes it a valuable tool in the detection and analysis of DNA .

Enzyme Identification

The dye is used in the identification of enzymes . It can be used to label enzymes, allowing for their detection and analysis .

Organelle Identification

Cyanine 3 Bihexanoic Acid Dye is used in the identification of organelles . It can be used to label organelles, allowing for their detection and analysis .

Immunity Studies

In the field of immunity, the dye is used as a bioprobe . Its good biocompatibility and low toxicity make it suitable for use in immunity studies, which require a high degree of sensitivity and specificity .

Development of Multifunctional Fluorescent Probes

Finally, this dye facilitates the construction of a new type of multifunctional fluorescent probe and promotes its clinical application . This is a promising area of research that could lead to significant advancements in the field of biomedical imaging .

properties

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGNVAPFRTZCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49KN4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678987
Record name Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl-3H-indol-1-ium-5-sulfonate

CAS RN

1311966-47-8
Record name Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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